DBPR112

Descripción

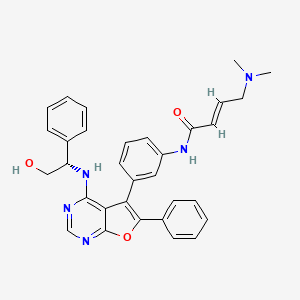

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H31N5O3 |

|---|---|

Peso molecular |

533.6 g/mol |

Nombre IUPAC |

(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide |

InChI |

InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1 |

Clave InChI |

NQAMTZUVRFRJCZ-VMMYIZNOSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES isomérico |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DBPR112; DBPR-112; DBPR 112; |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of DBPR112: A Next-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often driven by activating mutations, is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC) cases.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mechanisms, most notably the T790M mutation, has necessitated the development of next-generation inhibitors.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of DBPR112 (also known as Gozanertinib), a potent, orally active, furanopyrimidine-based EGFR inhibitor designed to overcome these challenges.[5][6] this compound has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms, including the formidable EGFRL858R/T790M double mutant, and is currently in clinical development.[5][7]

Discovery of this compound: From Lead Compound to Clinical Candidate

The development of this compound began with the identification of a lead compound, furanopyrimidine 2, which featured a (S)-2-phenylglycinol moiety as a key structural element for EGFR inhibition.[5][8] However, this initial compound suffered from high clearance and poor oral bioavailability, limiting its therapeutic potential.[5][8] This led to a focused lead optimization campaign centered on scaffold hopping and the incorporation of various "warhead" groups to enhance potency and pharmacokinetic properties.[8]

This optimization process involved the synthesis and evaluation of approximately 150 compounds, leading to the crucial finding that an N,N-dimethyl functional group on the Michael acceptor and the (S)-chirality of the phenylaminoethanol side chain were essential for potent activity.[7] This systematic structure-activity relationship (SAR) study culminated in the identification of compound 78, designated this compound, as the clinical candidate.[5][9] this compound not only showed potent inhibition of the EGFRL858R/T790M double mutation but also exhibited approximately tenfold greater potency against EGFR and HER2 exon 20 insertion mutations compared to the third-generation inhibitor, osimertinib.[5][9]

The discovery workflow for this compound is outlined in the diagram below:

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

The Furanopyrimidine Scaffold of DBPR112: A Technical Guide to a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the furanopyrimidine scaffold of DBPR112 (Gozanertinib), a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms, positioning it as a promising candidate in the landscape of targeted cancer therapies. This document details the core chemical structure, mechanism of action, quantitative inhibitory data, and the intricate signaling pathways affected by this compound. Furthermore, it furnishes detailed experimental protocols for key assays and visualizes complex biological processes through diagrams rendered in the DOT language.

The Furanopyrimidine Core: Structure and Synthesis

This compound is a furanopyrimidine-based irreversible EGFR inhibitor. The core scaffold is a crucial element for its binding affinity and inhibitory function.

Chemical Structure: (2E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]-2-butenamide

While a detailed, step-by-step synthesis protocol for the furanopyrimidine core of this compound is proprietary and not fully disclosed in the public domain, the general synthesis of similar 4-amino-5-cyano-pyrimidine derivatives involves the reaction of appropriate arylamidines with bisnitriles.[1][2] The synthesis of related furo[2,3-d]pyrimidine (B11772683) derivatives has also been described, often involving a multi-step process starting from simpler pyrimidine (B1678525) precursors.[3] The development of this compound involved the optimization of a lead compound, furanopyrimidine 2, through scaffold hopping and the introduction of various "warhead" groups to enhance its inhibitory activity and pharmacokinetic profile.[4][5][6]

Mechanism of Action: Targeting the EGFR Signaling Cascade

This compound functions as an irreversible inhibitor of EGFR by covalently binding to the ATP-binding site within the kinase domain of the receptor.[7] This covalent modification effectively blocks the downstream signaling cascades that are critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7] By inhibiting these pathways, this compound can effectively halt the uncontrolled cell growth characteristic of many cancers.

The binding of this compound to the EGFR active site is stabilized by a combination of covalent bonding, hydrogen bonds, and hydrophobic interactions with surrounding amino acid residues, contributing to its potent inhibitory activity against wild-type EGFR.[8]

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against EGFR and various cancer cell lines.

| Target | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 15 | [8][9] |

| EGFR (L858R/T790M) | 48 | [8][9] |

| EGFR (Exon 20 ins) | Potent | [4] |

| HER2 (Exon 20 ins) | Potent | [4] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both wild-type and mutant forms of EGFR.

| Cell Line | Cancer Type | CC50 (nM) | Reference(s) |

| HCC827 | Non-Small Cell Lung Cancer | 25 | [9] |

| H1975 | Non-Small Cell Lung Cancer | 620 | [9] |

| A431 | Epidermoid Carcinoma | 1020 | [9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. The 50% cytotoxic concentration (CC50) values indicate the effectiveness of this compound in inhibiting the growth of various cancer cell lines.

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference(s) |

| HCC827 | Non-Small Cell Lung Cancer | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significantly reduced tumor growth | [9][10] |

| H1975 | Non-Small Cell Lung Cancer | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition | [9][10] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models. These studies demonstrate the significant anti-tumor activity of this compound in preclinical animal models.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Poly(Glu,Tyr) 4:1 as a generic kinase substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of diluted this compound or vehicle control (DMSO).

-

Add 2 µL of the EGFR enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[11]

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (CTG Assay)

The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HCC827, H1975, A431)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear bottom white plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.

-

Lysis and Signal Generation: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., H1975)

-

Serum-free medium

-

This compound stock solution in DMSO

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.32-1000 nM) for a specified time (e.g., 16 hours).[9]

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR or loading control signal.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., HCC827)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12][13]

-

Randomization and Treatment: Randomize the mice into treatment and control groups.

-

Administer this compound orally at the specified dosage and schedule (e.g., 20-50 mg/kg, 5 days/week).[9] The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the treatment for the specified duration (e.g., 2-3 weeks). The study may be terminated when tumors in the control group reach a certain size or if there are signs of toxicity.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow.

EGFR Signaling and Inhibition by this compound

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Experimental Workflow for this compound.

Crosstalk and Feedback in EGFR Signaling

Caption: Crosstalk and Feedback Loops in EGFR Signaling.

This technical guide provides a comprehensive overview of the furanopyrimidine scaffold of this compound, offering valuable insights for researchers and professionals in the field of drug development. The detailed data, protocols, and pathway visualizations aim to facilitate a deeper understanding of this promising EGFR inhibitor and its potential applications in oncology.

References

- 1. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional crosstalk between AKT/mTOR and Ras/MAPK pathways in hepatocarcinogenesis: Implications for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

DBPR112: A Potent Inhibitor of EGFR Activating and Resistance Mutations

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations remains a significant clinical challenge. DBPR112, also known as Gozanertinib, is a novel, orally active, furanopyrimidine-based irreversible EGFR inhibitor that has demonstrated potent activity against both wild-type (WT) EGFR and a range of clinically relevant activating and resistance mutations.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound's activity against EGFR mutations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the kinase domain of EGFR.[2] This covalent modification blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][4] A key feature of this compound is its potent inhibitory activity against the L858R/T790M double mutation, which confers resistance to first and second-generation EGFR TKIs.[3] Furthermore, it has shown significant efficacy against EGFR and HER2 exon 20 insertion mutations, a group of mutations for which therapeutic options are limited.[3][5]

Quantitative Data

The following tables summarize the in vitro enzymatic and cellular activities of this compound against various EGFR mutations and in different cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of this compound Against EGFR Kinases

| Target Enzyme | IC50 (nM) |

| EGFR WT | 15[6] |

| EGFR L858R/T790M | 48[6] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the enzymatic activity of the purified kinase by 50%.

Table 2: In Vitro Cellular Antiproliferative Activity of this compound

| Cell Line | Relevant EGFR Mutation(s) | CC50 (nM) |

| HCC827 | delE746-A750 (Exon 19 deletion) | 25[6] |

| H1975 | L858R / T790M | 620[6] |

| A431 | Wild-Type (overexpressed) | 1020[6] |

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of this compound required to inhibit the proliferation of the cancer cell lines by 50%.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction[6] |

| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34[6] |

p.o. = per os (by mouth)

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

EGFR Kinase Inhibition Assay (Luminescent)

This assay determines the in vitro inhibitory activity of a compound against purified EGFR kinase by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Purified recombinant EGFR enzyme (WT and mutants)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

This compound (test inhibitor)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the kinase reaction master mix containing the peptide substrate and ATP to each well.

-

Initiate the reaction by adding the diluted EGFR enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.

-

Incubate at room temperature for 40 minutes.

-

Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTS-based)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCC827, H1975, A431)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

-

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, in cell lysates.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Xenograft Tumor Model

This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell lines

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or H1975) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the specified dosing regimen.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition for the treated groups compared to the control group.

-

Visualizations

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Pharmacokinetic Properties of DBPR112 in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of DBPR112, a furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor, in rats. The data and protocols summarized herein are essential for the preclinical assessment and continued development of this clinical candidate for non-small cell lung cancer.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.[1][2] A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration |

| Half-life (t½) | 2.3 hours[3] | 3.4 hours[3] |

| Clearance (CL) | 55.6 mL/min/kg[3] | Not Reported |

| Volume of Distribution (Vss) | 8.6 L/kg[3] | Not Reported |

| Maximum Concentration (Cmax) | Not Applicable | 508 ng/mL[3] |

| Area Under the Curve (AUC) | Not Reported | 2978 ng/mL·h[3] |

| Oral Bioavailability (F) | Not Applicable | 41.5%[4] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound in rats.

Animal Model

-

Species: Rat

-

Weight: 300–400 g[2]

-

Source: BioLASCO Taiwan Co., Ltd.[2]

-

Housing and Care: All animal studies were conducted in accordance with institutional animal care and committee-approved procedures.

Dosing and Administration

Intravenous Administration:

-

Dose: 5 mg/kg[3]

-

Formulation: While the specific vehicle for the pharmacokinetic study is not detailed in the available literature, a typical formulation for intravenous administration of similar compounds involves dissolution in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.

-

Route: Intravenous bolus injection.

Oral Administration:

-

Dose: The exact oral dose used to determine the Cmax, AUC, and bioavailability is not specified in the primary literature. However, in efficacy studies, oral doses of 20-50 mg/kg were used.[3]

-

Formulation: For in vivo efficacy studies, this compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is plausible that a similar vehicle was used for the pharmacokinetic studies.

-

Route: Oral gavage.

Sample Collection and Analysis

Blood Sampling:

-

Blood samples were collected at various time points following drug administration to characterize the plasma concentration-time profile. The exact time points for blood collection are not detailed in the available literature.

Bioanalytical Method:

-

The concentration of this compound in rat plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] While the specific parameters for the this compound assay are not provided, a representative LC-MS/MS method for a similar small molecule in rat plasma would typically involve the following steps:

-

Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for conducting in vivo pharmacokinetic studies of a test compound like this compound in a rat model.

References

Unveiling the Mechanism: A Technical Guide to PI3K-AKT-mTOR Pathway Inhibition by DBPR112

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory action of DBPR112 (Gozanertinib) on the critical PI3K-AKT-mTOR signaling pathway, a cornerstone of cancer cell proliferation and survival. This compound, a potent and orally active furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), exerts its influence on this downstream pathway as a direct consequence of its primary mechanism of action. This document provides a comprehensive overview of the underlying science, quantitative data, detailed experimental protocols, and visual representations of the involved biological and experimental workflows.

Core Mechanism of Action: EGFR Inhibition as the Catalyst

This compound is a covalent, irreversible inhibitor of EGFR, targeting the ATP-binding site within the kinase domain. By blocking EGFR autophosphorylation, this compound effectively halts the initiation of multiple downstream signaling cascades pivotal for tumor progression. One of the most significant of these is the PI3K-AKT-mTOR pathway. Upon EGFR inhibition, the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) are prevented, leading to a cascade of inhibitory effects on AKT and the mammalian target of rapamycin (B549165) (mTOR), ultimately culminating in reduced cell proliferation and survival. This compound has demonstrated potent activity against both wild-type EGFR and clinically relevant mutant forms, including those conferring resistance to earlier generations of EGFR inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound against its primary target, EGFR, and various cancer cell lines. This data provides a quantitative basis for understanding the compound's potency.

| Target Enzyme | IC₅₀ (nM) |

| EGFRʷᵗ | 15 |

| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 48 |

| Cell Line | Cancer Type | EGFR Status | CC₅₀ (nM) |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |

| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 620 |

| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 1020 |

Visualizing the Molecular Cascade and Experimental Processes

To elucidate the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language, adhering to strict color contrast and formatting guidelines for clarity and accessibility.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its effects on the PI3K-AKT-mTOR pathway.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Plate cancer cells (e.g., H1975, HCC827) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to quantify the levels of phosphorylated proteins in the PI3K-AKT-mTOR pathway following this compound treatment.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to total protein and the loading control.

In Vitro EGFR Kinase Assay

This assay directly measures the inhibitory effect of this compound on EGFR kinase activity.

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ H1975 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various doses (e.g., 25-100 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blot for pharmacodynamic markers).

-

Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound demonstrates potent inhibition of EGFR, which translates to the downstream suppression of the PI3K-AKT-mTOR signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and similar compounds on this critical cancer-related pathway. The provided quantitative data and visual aids serve to enhance the understanding of this compound's mechanism of action, positioning it as a significant compound in the landscape of targeted cancer therapies.

The Covalent Inhibition of EGFR by DBPR112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding the covalent inhibition of the Epidermal Growth Factor Receptor (EGFR) by DBPR112, also known as Gozanertinib. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the characterization of this potent inhibitor.

Core Concepts and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1]

This compound is a furanopyrimidine-based, orally active, irreversible EGFR inhibitor.[2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks the ATP binding pocket, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for tumor cell growth and survival.[1]

A significant advantage of this compound is its potent activity against not only wild-type EGFR (EGFRWT) but also clinically relevant mutant forms, including the L858R/T790M double mutation that confers resistance to earlier generations of EGFR inhibitors.[2][6] Furthermore, it has demonstrated significant activity against EGFR and HER2 exon 20 insertion mutations.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, showcasing its enzymatic inhibition, cellular activity, and in vivo efficacy.

Table 1: Enzymatic Inhibition of EGFR by this compound

| Target | IC50 (nM) |

| EGFRWT | 15[2][3] |

| EGFRL858R/T790M | 48[2][3][8] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | CC50 (nM) |

| HCC827 | Exon 19 deletion | 25[2][3] |

| H1975 | L858R/T790M | 620[2][3] |

| A431 | Wild-Type (overexpressed) | 1020[2][3] |

CC50: The half maximal cytotoxic concentration, representing the concentration of a drug that is required to reduce cell viability by 50%.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |

| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction[2][3] |

| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34% mean tumor growth inhibition[2][3] |

p.o.: per os (by mouth)

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route of Administration |

| T1/2 | 2.3 hours | 5 mg/kg, IV[3] |

| CL | 55.6 mL/min•kg | 5 mg/kg, IV[3] |

| Vss | 8.6 L/kg | 5 mg/kg, IV[3] |

T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; IV: Intravenous.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of EGFR by 50% (IC50).

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

This compound

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

-

Add 10 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCC827, H1975, A431)

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 10,000 nM) for 72 hours. Include a DMSO-treated control group.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.

Western Blot Analysis of EGFR Phosphorylation

This method is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Seed cells and grow until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell lines (e.g., HCC827, H1975)

-

Matrigel

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a volume of approximately 100-200 mm3, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Caption: General Experimental Workflow for the Characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (this compound) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

DBPR112 (Gozanertinib): A Technical Guide for Researchers on a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBPR112, also known as Gozanertinib, a potent and orally active furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant activity against wild-type EGFR, clinically relevant mutant forms such as the gatekeeper T790M mutation, and exon 20 insertion mutations, positioning it as a promising candidate in the landscape of targeted cancer therapies. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). It functions as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[1]

The primary signaling cascades inhibited by this compound are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.[1] By inhibiting these pathways, this compound effectively suppresses the uncontrolled cell division and survival characteristic of many cancers driven by EGFR mutations.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Parameter | Value | Reference |

| EGFRWT | IC50 | 15 nM | [2] |

| EGFRL858R/T790M | IC50 | 48 nM | [2] |

| HCC827 (EGFR exon 19 del) | CC50 | 25 nM | [2] |

| H1975 (EGFRL858R/T790M) | CC50 | 620 nM | [2] |

| A431 (EGFRWT overexpressing) | CC50 | 1.02 µM | [2] |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| HCC827 | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction | [2] |

| H1975 | 50 mg/kg, p.o., once daily for 15 days | 34% mean tumor growth inhibition | [2] |

p.o.: per os (by mouth)

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference |

| IV | 5 | 2.3 | 55.6 | 8.6 | - | - | - | [3][4] |

| PO | 20 | - | - | - | - | - | 41.5 | [3][4] |

IV: Intravenous; PO: Per os; T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Cmax: Maximum concentration; AUC: Area under the curve; F: Bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of EGFR inhibitors like this compound. These are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Kinase Inhibition Assay (IC50 Determination)

-

Reagents and Materials : Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure :

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

The amount of ADP produced is proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (CC50 Determination)

-

Reagents and Materials : Human cancer cell lines (e.g., HCC827, H1975, A431), complete cell culture medium, this compound stock solution in DMSO, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure :

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Replace the medium in the cell plate with the medium containing the diluted this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.

-

Western Blotting for Phospho-EGFR

-

Reagents and Materials : Human cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against phospho-EGFR, total EGFR, and a loading control like β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody, and an enhanced chemiluminescence (ECL) detection reagent.

-

Procedure :

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

-

In Vivo Xenograft Tumor Model

-

Animals and Cell Lines : Immunocompromised mice (e.g., nude or SCID mice) and human cancer cell lines (e.g., HCC827, H1975).

-

Procedure :

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

-

Administer this compound or the vehicle to the respective groups according to the dosing schedule.

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

-

Mandatory Visualizations

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathways and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study of this compound.

References

An In-depth Technical Guide to the Early-Stage Research Applications of Gozanertinib

This technical guide provides a comprehensive overview of the early-stage research and preclinical applications of Gozanertinib (also known as DBPR112 or ABT-101). Gozanertinib is an orally bioavailable, furanopyrimidine-based dual kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It has shown potent activity against wild-type EGFR as well as clinically significant mutations, including the L858R/T790M double mutant and HER2 exon 20 insertions, positioning it as a promising therapeutic candidate for advanced non-small cell lung cancer (NSCLC) and other solid tumors driven by these alterations.[1][2]

This document details Gozanertinib's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and explores potential resistance mechanisms, making it an essential resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

Gozanertinib functions as a potent inhibitor of the tyrosine kinase activity of both EGFR and HER2.[2] The ErbB family of receptor tyrosine kinases, which includes EGFR and HER2, are critical regulators of cellular functions such as proliferation and survival.[1] In many cancers, genetic alterations like mutations or insertions lead to the constitutive activation of these receptors and their downstream signaling pathways.[1]

Gozanertinib competitively binds to the ATP-binding site within the kinase domain of EGFR and HER2.[3] This occupation prevents the phosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades.[1][3] The result is the induction of cell death (apoptosis) and the inhibition of tumor growth in cancer cells that are dependent on EGFR/HER2 signaling.[1]

Caption: Gozanertinib inhibits EGFR/HER2 signaling by blocking the ATP-binding site.

Preclinical Efficacy: Quantitative Data Summary

Early-stage research has quantified the potency and efficacy of Gozanertinib both in vitro and in vivo. The data below are compiled from key preclinical studies.

Table 1: In Vitro Potency of Gozanertinib

This table summarizes the half-maximal inhibitory concentration (IC50) against specific EGFR mutations and the half-maximal cytotoxic concentration (CC50) in various cancer cell lines.

| Target / Cell Line | Mutation Status | Potency Metric | Value | Reference |

| EGFRWT | Wild-Type | IC50 | 15 nM | [3] |

| EGFRL858R/T790M | Double Mutant | IC50 | 48 nM | [3] |

| HCC827 | EGFR Exon 19 Del | CC50 | 25 nM | [3] |

| H1975 | EGFRL858R/T790M | CC50 | 620 nM | [3] |

| A431 | EGFRWT Overexpression | CC50 | 1.02 µM | [3] |

Table 2: In Vivo Efficacy of Gozanertinib in Xenograft Models

This table details the antitumor effects of Gozanertinib in murine models bearing human tumor xenografts.

| Tumor Model | Dosing & Schedule | Outcome | Reference |

| HCC827 Xenograft | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant reduction in tumor growth | [3] |

| H1975 Xenograft | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition | [3] |

Table 3: Pharmacokinetic Profile of Gozanertinib

This table presents key pharmacokinetic parameters of Gozanertinib determined in preclinical models.

| Parameter | Administration | Dose | Value | Reference |

| Half-life (T1/2) | Intravenous (IV) | 5 mg/kg | 2.3 hours | [3] |

| Clearance (CL) | Intravenous (IV) | 5 mg/kg | 55.6 mL/min | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are standardized protocols for key experiments used to evaluate Gozanertinib.

Protocol: Western Blot for Phospho-EGFR Inhibition

This protocol is used to assess Gozanertinib's ability to inhibit EGFR phosphorylation in a dose-dependent manner.

-

Cell Culture and Treatment: Plate H1975 cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with varying concentrations of Gozanertinib (e.g., 0.32 to 1000 nM) for a specified duration, such as 16 hours.[3]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize p-EGFR levels to total EGFR to determine the dose-dependent inhibitory effect.

Protocol: Cell Viability Assay

This protocol measures the cytotoxic effect of Gozanertinib on cancer cell lines to determine CC50 values.

-

Cell Seeding: Seed cancer cells (e.g., HCC827, H1975, A431) into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Gozanertinib for 72-96 hours.

-

Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated control wells and plot the percentage of viability against the logarithm of drug concentration. Calculate the CC50 value using non-linear regression analysis.

Protocol: Murine Xenograft Model for Antitumor Efficacy

This protocol evaluates the in vivo antitumor activity of Gozanertinib.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 H1975 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Gozanertinib orally at the specified dose and schedule (e.g., 50 mg/kg, daily) for the duration of the study.[3] The control group receives a vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage to determine treatment efficacy.

Caption: A typical workflow for the preclinical evaluation of a targeted therapy like Gozanertinib.

Potential Mechanisms of Resistance and Future Directions

Acquired resistance is a significant challenge for all targeted therapies, including tyrosine kinase inhibitors (TKIs). While specific resistance mechanisms to Gozanertinib are still under investigation, common patterns of TKI resistance can be anticipated.

-

On-Target Resistance: This typically involves the development of secondary mutations in the target kinase domain (e.g., EGFR or HER2) that prevent the drug from binding effectively.[4] Gatekeeper mutations, which sterically hinder drug binding, are a common example.[4][5]

-

Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited EGFR/HER2 pathway.[4][5] Activation of other receptor tyrosine kinases (like MET or FGFR) or mutations in downstream signaling molecules (like KRAS) can confer resistance.[5][6]

Future research should focus on identifying the specific mutations and pathways that lead to Gozanertinib resistance. This knowledge will be critical for developing next-generation inhibitors and rational combination therapies to overcome or prevent the emergence of resistance.

Caption: Logical flow from initial treatment response to acquired resistance and subsequent strategies.

Conclusion

The early-stage research on Gozanertinib establishes it as a potent dual inhibitor of EGFR and HER2 with significant antitumor activity in preclinical models of NSCLC. Its efficacy against wild-type, L858R/T790M-mutant EGFR, and HER2 exon 20 insertion-driven cancers highlights its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into its clinical utility, potential resistance mechanisms, and the development of effective combination strategies to improve patient outcomes.

References

- 1. Facebook [cancer.gov]

- 2. gozanertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Use of DBPR112 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR112, also known as Gozanertinib, is a potent, orally active, furanopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It demonstrates significant activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the T790M resistance mutation and exon 20 insertions.[4][5][6] this compound covalently binds to the ATP-binding site within the kinase domain of EGFR, leading to the inhibition of its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] This inhibition ultimately results in decreased tumor cell proliferation and growth.[1][2] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activity of this compound against various EGFR genotypes and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| EGFRWT | 15[2][3] |

| EGFRL858R/T790M | 48[2][3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | EGFR Mutation Status | CC₅₀ (nM) |

| HCC827 | EGFR exon 19 deletion | 25[2][3] |

| H1975 | EGFRL858R/T790M | 620[2][3] |

| A431 | EGFRWT (overexpression) | 1020[2][3] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCC827, H1975, A431)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom, white-walled plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multimode plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 96 hours at 37°C in a 5% CO₂ incubator.[2]

-

-

MTS Assay and Data Acquisition:

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle-treated cells (representing 100% viability).

-

Plot the normalized viability versus the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the CC₅₀ value.

-

Western Blot Analysis for EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.

Materials:

-

Cancer cell lines with relevant EGFR mutations (e.g., H1975)

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.

-

Treat cells with varying concentrations of this compound (e.g., 0.32-1000 nM) for 16 hours.[2] Include a vehicle control.

-

Optionally, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Place plates on ice, aspirate the medium, and wash with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

To detect total EGFR and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x CC₅₀) for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Ice-cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-